3-Bromo-5-fluoro-2-hydroxybenzodifluoride
Overview
Description
3-Bromo-5-fluoro-2-hydroxybenzodifluoride is an organic compound with the molecular formula C7H4BrF3O It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by bromine, fluorine, and difluoromethyl groups
Preparation Methods
The synthesis of 3-Bromo-5-fluoro-2-hydroxybenzodifluoride typically involves multiple steps. One common method starts with the nitration of m-fluorobenzotrifluoride using a mixture of nitric acid and sulfuric acid to produce 5-fluoro-2-nitrobenzotrifluoride. This intermediate is then reduced using catalytic hydrogenation with raney nickel to yield 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound is synthesized through diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrate .
Chemical Reactions Analysis
3-Bromo-5-fluoro-2-hydroxybenzodifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like bromine and fluorine.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can also undergo reduction reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
3-Bromo-5-fluoro-2-hydroxybenzodifluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Its derivatives are investigated for potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-hydroxybenzodifluoride involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like bromine and fluorine can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, making it a compound of interest for drug development and other biomedical applications .
Comparison with Similar Compounds
3-Bromo-5-fluoro-2-hydroxybenzodifluoride can be compared with similar compounds such as:
3-Bromo-5-fluoro-2,4-dimethylaniline: This compound has similar substituents but differs in the position and type of functional groups.
1-Bromo-3-fluoro-2-methylbenzene: Another related compound with a different substitution pattern on the benzene ring.
These comparisons highlight the unique structural features and reactivity of this compound, which can influence its applications and chemical behavior.
Properties
IUPAC Name |
2-bromo-6-(difluoromethyl)-4-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-2-3(9)1-4(6(5)12)7(10)11/h1-2,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQXAMVPDUWSMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.